(2,4,5-Trifluorophenyl)hydrazine

Description

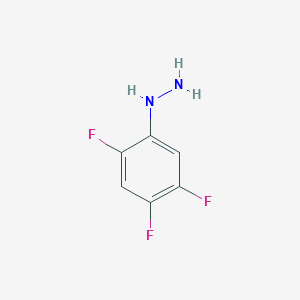

(2,4,5-Trifluorophenyl)hydrazine is a specialized chemical compound that has garnered significant interest for its role as a versatile synthetic intermediate. Its unique trifluorinated phenyl ring structure imparts specific properties to molecules synthesized from it, influencing their biological activity and chemical characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trifluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRXQAOUPFQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,5 Trifluorophenyl Hydrazine

Conventional Synthetic Routes to Trifluorophenylhydrazines

Traditional methods for synthesizing trifluorophenylhydrazines have laid the groundwork for the production of these valuable compounds. These routes, while established, often come with their own sets of challenges, including harsh reaction conditions and the generation of byproducts.

Diazotization-Reduction Pathways

One of the most classical methods for the preparation of arylhydrazines is through the diazotization of an arylamine, followed by a reduction step. In the context of (2,4,5-Trifluorophenyl)hydrazine, this process would commence with 2,4,5-trifluoroaniline (B1295084). This aniline (B41778) derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.

The subsequent reduction of the diazonium salt is the critical step. A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in a concentrated acidic medium. The diazonium salt is added to the stannous chloride solution, leading to the formation of the desired phenylhydrazine (B124118) hydrochloride salt, which can then be neutralized to yield the free hydrazine (B178648). While effective, this method often requires careful control of temperature and can involve the use of heavy metal reagents, which pose environmental concerns.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of fluorinated phenylhydrazines. youtube.comchadsprep.com This approach relies on the reaction of a highly electron-deficient aromatic ring with a nucleophile, in this case, a hydrazine source. For the synthesis of this compound, a suitable starting material would be a 1,2,4,5-tetra-substituted benzene (B151609) ring where one of the substituents is a good leaving group, such as a nitro group or a halogen other than fluorine, and the ring is further activated by the fluorine atoms.

The reaction mechanism involves the addition of the nucleophile (hydrazine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring and yields the desired product. The success of this reaction is highly dependent on the electronic nature of the aromatic substrate; the presence of strong electron-withdrawing groups is crucial for the reaction to proceed. youtube.combeilstein-journals.org The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which can be a consideration in substrate design. nih.govrsc.org

Hydrazinolysis of Halogenated Arenes

Direct displacement of a halogen atom from a polyhalogenated benzene ring by hydrazine hydrate (B1144303) is a straightforward approach. For instance, the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) or a related polyhalobenzene with hydrazine hydrate can yield this compound. This reaction is often carried out at elevated temperatures and may require the use of a high-boiling point solvent like pyridine. prepchem.com

The reactivity of the halogen leaving group is a key factor. While fluorine is generally a poor leaving group in nucleophilic aliphatic substitution, in activated aromatic systems, its high electronegativity can facilitate the initial nucleophilic attack, making it a viable leaving group. However, these reactions can sometimes lead to mixtures of products due to the possibility of multiple substitutions, requiring careful control of reaction conditions and stoichiometry.

Advanced Synthetic Strategies for this compound

In recent years, the field of organic synthesis has seen the emergence of powerful new methods, particularly those employing transition metal catalysts. These advanced strategies often offer milder reaction conditions, higher selectivity, and broader substrate scope compared to conventional methods.

Palladium-Catalyzed C-N Coupling of Aryl Halides with Hydrazine

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds. wiley.comyoutube.comacs.org This methodology has been extended to the synthesis of arylhydrazines from aryl halides and hydrazine. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the reaction of a 2,4,5-trifluorohalobenzene (e.g., 1-bromo-2,4,5-trifluorobenzene (B152817) or 1-chloro-2,4,5-trifluorobenzene) with hydrazine hydrate in the presence of a palladium catalyst and a suitable base. nih.govthieme-connect.de

The catalyst system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. wiley.comorganic-chemistry.org The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, plays a crucial role in the catalytic cycle. organic-chemistry.orgnih.gov These reactions can often be performed at lower temperatures than the conventional methods and exhibit high selectivity for the mono-arylated product. nih.govthieme-connect.de

| Catalyst System | Aryl Halide | Base | Solvent | Yield | Reference |

| Pd(dba)₂ / L9 | Aryl Bromides/Chlorides | Cs₂CO₃ | 1,4-Dioxane | Moderate to Excellent | organic-chemistry.org |

| Pd₂ (dba)₃ / CyPF-tBu | Aryl Chlorides/Bromides | KOH | - | High | nih.gov |

Interactive Data Table: This table summarizes key parameters for the palladium-catalyzed synthesis of arylhydrazines.

Mechanistic Aspects of Catalyst Selectivity in C-N Coupling

The high selectivity for mono-arylation in the palladium-catalyzed coupling of hydrazine with aryl halides is a key advantage of this method. nih.gov Mechanistic studies have provided insights into the origin of this selectivity. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of hydrazine. youtube.com

A crucial step is the deprotonation of the coordinated hydrazine by the base to form a palladium-hydrazido complex. nih.govnih.gov This intermediate can then undergo reductive elimination to furnish the arylhydrazine product and regenerate the Pd(0) catalyst. The selectivity for mono-arylation is influenced by several factors, including the steric bulk of the ligand and the nature of the palladium complexes formed during the reaction. nih.govresearchgate.net Kinetic studies have shown that the deprotonation of the hydrazine-bound arylpalladium(II) chloride complex can be the rate-limiting step in the catalytic cycle. nih.gov The formation of different catalyst resting states, such as arylpalladium(II) hydroxide (B78521) and chloride complexes, can also impact the selectivity of the reaction. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for developing environmentally and commercially sustainable processes. This involves a holistic approach to chemical production, from the selection of starting materials to the final product isolation.

Atom Economy Maximization in Synthesis Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are ideal, with a 100% atom economy, as all reactant atoms are found in the product. Substitution and elimination reactions, however, are less efficient and generate stoichiometric byproducts.

C₆H₂F₃NH₂ + 2HCl + NaNO₂ → [C₆H₂F₃N₂]⁺Cl⁻ + NaCl + 2H₂O [C₆H₂F₃N₂]⁺Cl⁻ + 2SnCl₂ + 4HCl → C₆H₂F₃NHNH₃⁺Cl⁻ + 2SnCl₄

In this process, while the atoms of the trifluoroaniline backbone are incorporated, significant portions of the reagents (NaNO₂, SnCl₂) and acids end up as inorganic salts and waste streams, leading to a lower atom economy. Designing syntheses that utilize catalytic reduction methods or alternative pathways that generate less waste is a key goal. For example, catalytic hydrogenation, where H₂ is added across the diazo group, offers a theoretically higher atom economy as the catalyst is used in substoichiometric amounts and the primary byproduct is water.

Catalyst-Free and Environmentally Benign Reaction Conditions

A significant focus in green synthesis is the reduction or elimination of hazardous substances, including heavy metal catalysts and harsh reagents. While many cross-coupling reactions to form C-N bonds rely on catalysts like palladium, there is a growing interest in developing catalyst-free methods. For instance, some syntheses of hydrazine derivatives can be achieved under catalyst-free conditions, potentially through ring-opening and cyclization reactions of specific precursors.

Furthermore, the use of environmentally benign reagents is crucial. In oxidative cross-coupling reactions involving arylhydrazines, air can be employed as a green and inexpensive oxidant, with water and nitrogen gas being the only byproducts. Research into the synthesis of hydrazones, which share a common synthetic step with hydrazines (condensation), has shown that natural surfactants, such as an aqueous extract of Acacia concinna pods, can act as effective and eco-friendly catalysts in aqueous media at room temperature. Such bio-based catalytic systems represent a promising frontier for making the synthesis of related compounds like this compound more sustainable.

Solvent Minimization and Green Solvent Utilization

Solvents account for a large proportion of the mass and energy consumption in chemical manufacturing and are a major source of waste. Therefore, a primary goal of green chemistry is to minimize or eliminate their use. When solvents are necessary, the aim is to use "green solvents" which are less toxic, derived from renewable resources, biodegradable, and have a lower environmental impact.

The hierarchy of preferred solvent strategies is:

Solvent-Free Reactions: Performing reactions neat (without any solvent) is the ideal scenario. This has been demonstrated for the synthesis of some hydrazones under high pressure.

Use of Greener Solvents: When a solvent is required, benign alternatives are preferred. Water is often an excellent choice for its non-toxicity and availability. Other green solvents include supercritical fluids (like CO₂) and bio-based solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF).

| Solvent | Source | Key Green Characteristics |

|---|---|---|

| Water (H₂O) | Natural | Non-toxic, non-flammable, widely available. |

| Ethanol | Bio-based (fermentation) | Biodegradable, low toxicity. |

| Cyclopentyl Methyl Ether (CPME) | Synthetic | High boiling point, low peroxide formation, hydrophobic, can replace solvents like THF, toluene. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (from furfural) | Higher boiling point than THF, limited miscibility with water allows for easier separation. |

| Supercritical CO₂ | Industrial byproduct | Non-toxic, non-flammable, easily removed, useful for reactions requiring non-polar solvents. |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control.

Continuous Flow Processes for Arylhydrazine Salts

The synthesis of arylhydrazines, including this compound, is well-suited for continuous flow technology. A key intermediate in this synthesis is the highly unstable and potentially explosive diazonium salt. In batch production, this intermediate is often generated and accumulated in large quantities, posing a significant safety risk.

A patented continuous flow process specifically describes the synthesis of phenylhydrazine salts, including this compound hydrochloride. The process integrates the key synthetic steps—diazotization, reduction, and hydrolysis/salification—into a seamless, continuous operation. Typically, the corresponding aniline (2,4,5-trifluoroaniline) is mixed with an acid and a diazotizing agent in a flow reactor to form the diazonium salt in situ. This stream is then immediately mixed with a reducing agent (e.g., sodium sulfite (B76179) solution) in a subsequent reactor module to form the hydrazine. The entire process occurs within a closed system with very small reaction volumes at any given moment, drastically reducing the associated hazards.

Advantages in Reaction Control and Hazard Mitigation

The application of flow chemistry to this compound synthesis provides numerous advantages in both safety and reaction efficiency.

Hazard Mitigation: The primary benefit is the enhanced safety from minimizing the accumulation of hazardous intermediates. By generating and consuming unstable species like diazonium salts and energetic hydrazines continuously and in small quantities, the risk of a runaway reaction or explosion is significantly reduced.

Superior Reaction Control: Flow reactors offer precise control over critical reaction parameters. The high surface-area-to-volume ratio allows for extremely efficient heat transfer, enabling rapid heating or cooling and precise temperature management. This is crucial for highly exothermic reactions like diazotization.

Improved Yield and Purity: The enhanced control over temperature, residence time, and stoichiometry leads to fewer side reactions, resulting in higher product yields and improved purity compared to batch processes.

Scalability: Scaling up a continuous flow process is often more straightforward than for a batch process. Instead of using larger, more difficult-to-control vessels, production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Hazardous Intermediates | Accumulated in large volumes, posing significant risk. | Generated and consumed in situ in small volumes, enhancing safety. |

| Heat Transfer | Inefficient; risk of localized hot spots and poor temperature control. | Highly efficient due to high surface-area-to-volume ratio, enabling precise temperature control. |

| Mixing | Can be slow and non-uniform, leading to side products. | Rapid and efficient mixing, leading to better selectivity and yield. |

| Process Control | Less precise control over reaction time and conditions. | Precise control over residence time, stoichiometry, and temperature. |

| Scalability | Complex; requires re-engineering of vessels and can introduce new safety/control issues. | Simpler; achieved by extending run time or numbering-up reactors. |

| Yield & Purity | Often lower due to side reactions from poor control. | Generally higher due to enhanced process control. |

High-Throughput Synthesis Methodologies

The demand for novel chemical entities in fields such as pharmaceuticals and materials science has spurred the development of high-throughput synthesis methodologies. These approaches aim to accelerate the synthesis of chemical libraries by automating and parallelizing reaction processes. For the production of this compound and its derivatives, several high-throughput strategies can be conceptualized, drawing from advancements in automated synthesis and continuous flow chemistry.

One of the most promising high-throughput methods for synthesizing substituted phenylhydrazines is the use of continuous flow processes. A patented method details a continuous flow process for the synthesis of phenylhydrazine salts, including this compound hydrochloride. google.com This innovative approach integrates the key reaction steps of diazotization, reduction, and acidic hydrolysis/salification into a single, continuous operation.

The process begins with an acidic solution of the corresponding aniline, in this case, 2,4,5-trifluoroaniline. This solution is continuously fed into an integrated reactor system along with a diazotization reagent, a reductant, and an acid. The diazotization of the aniline, followed by reduction of the resulting diazonium salt, and subsequent hydrolysis and salt formation occur sequentially within the reactor. The entire tandem reaction is remarkably efficient, with a total reaction time of no more than 20 minutes to produce the this compound salt. google.com This represents a significant improvement in throughput compared to traditional batch processing.

While specific high-throughput synthesis data for this compound itself is not extensively published in peer-reviewed literature, the principles of automated synthesis for related compounds offer a blueprint for how such a system could be designed. Automated synthesis platforms, often utilizing robotic liquid handlers and parallel reactors, are routinely used in drug discovery and development. These systems can be programmed to perform multi-step syntheses, purifications, and analyses in a high-throughput fashion.

For instance, the development of automated radiosynthesis platforms for producing 18F-labeled compounds for positron emission tomography (PET) imaging showcases the potential of high-throughput techniques. nih.govnih.govresearchgate.net These systems automate the complex sequences of reactions and purifications required for radiolabeling, demonstrating the feasibility of applying similar automation to the synthesis of complex organic molecules like this compound. The key is the integration of reaction execution, work-up, and purification into a seamless, computer-controlled workflow.

Furthermore, multi-component reactions, which combine three or more starting materials in a single step to form a complex product, are inherently suited for high-throughput synthesis. A metal-free, multi-component reaction for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides and hydrazine hydrate highlights features desirable for high-throughput chemistry, such as high efficiency and scalability. nih.gov Adapting such a strategy could potentially lead to the rapid generation of a library of this compound derivatives.

The table below outlines a conceptual high-throughput synthesis workflow for this compound hydrochloride based on the continuous flow process.

| Step | Process | Reagents | Conditions |

| 1 | Diazotization | 2,4,5-Trifluoroaniline, Diazotization Reagent (e.g., Sodium Nitrite), Acid | Continuous flow reactor |

| 2 | Reduction | Diazonium Salt Intermediate, Reductant (e.g., Sodium Sulfite) | Continuous flow reactor |

| 3 | Hydrolysis & Salification | Hydrazine Intermediate, Acid (e.g., HCl) | Continuous flow reactor |

This streamlined, integrated approach minimizes manual handling and significantly reduces reaction times, making it an ideal methodology for the high-throughput production of this compound and its salts.

Reactivity and Synthetic Transformations of 2,4,5 Trifluorophenyl Hydrazine

Formation of Hydrazone Derivatives

Condensation Reactions with Carbonyl Compounds

The reaction of (2,4,5-Trifluorophenyl)hydrazine with aldehydes and ketones results in the formation of (2,4,5-Trifluorophenyl)hydrazones. This condensation reaction is a fundamental transformation in organic chemistry and proceeds via nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnumberanalytics.com The reaction is typically catalyzed by acids. researchgate.net

The general reaction can be depicted as follows:

The reaction is generally high-yielding and can be performed under mild conditions. researchgate.net The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations, most notably the Fischer indole (B1671886) synthesis.

A variety of carbonyl compounds can be used in this reaction, leading to a diverse range of hydrazone derivatives. The table below illustrates the scope of the reaction with representative examples.

| Carbonyl Compound | Product |

| Acetone | Acetone (2,4,5-trifluorophenyl)hydrazone |

| Cyclohexanone | Cyclohexanone (2,4,5-trifluorophenyl)hydrazone |

| Benzaldehyde | Benzaldehyde (2,4,5-trifluorophenyl)hydrazone |

| Acetophenone | Acetophenone (2,4,5-trifluorophenyl)hydrazone |

Stereochemical Considerations in Hydrazone Formation

When unsymmetrical ketones are used as substrates, the formation of stereoisomers (E/Z isomers) of the resulting hydrazone is possible. The stereochemical outcome of the reaction can be influenced by several factors, including the steric bulk of the substituents on the ketone and the reaction conditions.

The interconversion between E and Z isomers is often possible, particularly under acidic or thermal conditions. For many applications, such as the Fischer indole synthesis, the initial stereochemistry of the hydrazone is not critical as the subsequent reaction steps proceed through a common intermediate. wikipedia.org

Heterocyclic Synthesis Applications

Fischer Indole Synthesis with this compound

The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. ijarsct.co.in this compound is a valuable substrate for this reaction, leading to the formation of fluorine-substituted indoles, which are of significant interest in medicinal chemistry due to their unique biological properties.

The general scheme for the Fischer indole synthesis using this compound is as follows:

The Fischer indole synthesis with this compound is compatible with a wide range of aldehydes and ketones. The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the resulting indole ring.

The following table provides examples of indoles synthesized from this compound and various carbonyl compounds.

| Carbonyl Compound | Resulting Indole |

| Pyruvic acid | 4,6,7-Trifluoro-1H-indole-2-carboxylic acid |

| Cyclohexanone | 5,7,8-Trifluoro-1,2,3,4-tetrahydrocarbazole |

| Acetophenone | 4,6,7-Trifluoro-2-phenyl-1H-indole |

| 3-Methyl-2-butanone | 4,6,7-Trifluoro-2,3-dimethyl-1H-indole |

The choice of the acid catalyst is crucial for the success of the Fischer indole synthesis and can significantly impact the reaction rate and yield. stackexchange.com Both Brønsted acids and Lewis acids can be employed to promote the cyclization. wikipedia.orgmdpi.com

Commonly used acid catalysts include:

Brønsted Acids:

Polyphosphoric acid (PPA)

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Hydrochloric acid (HCl) wikipedia.org

Lewis Acids:

Zinc chloride (ZnCl₂) stackexchange.com

Boron trifluoride (BF₃) wikipedia.orgmdpi.com

Aluminum chloride (AlCl₃) wikipedia.org

The strength and nature of the acid catalyst can influence the reaction pathway and potentially the regioselectivity of the cyclization when unsymmetrical ketones are used. stackexchange.com For instance, stronger acids may be required for less reactive substrates. The liberation of ammonia during the reaction can neutralize the acid catalyst, often necessitating the use of stoichiometric or even excess amounts of the acid. ijarsct.co.in

Pyrazole (B372694) Derivative Synthesis

The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed for their construction.

Reactions with β-Ketonitriles and Chalcones

The reaction of hydrazines with β-ketonitriles is a versatile method for producing 5-aminopyrazoles. nih.gov This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. nih.gov Similarly, the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazines is a common route to pyrazolines, which can then be oxidized to pyrazoles. thaiscience.infonih.govnih.govthepharmajournal.com While these methods are general, specific studies detailing the reaction of this compound with various β-ketonitriles or chalcones, including reaction efficiencies and product characterization, are not present in the provided search results.

Cyclocondensation with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is one of the most classic and widely used methods for preparing pyrazoles. nih.govbeilstein-journals.orgmdpi.com This reaction allows for the formation of polysubstituted pyrazoles. mdpi.com However, literature specifically documenting the cyclocondensation of this compound with various 1,3-dicarbonyl compounds is not available in the searched literature.

Applications in Fluorinated Pyrazole Annulation

The synthesis of fluorinated pyrazoles is an area of significant interest due to the unique properties that fluorine atoms impart on molecules. sci-hub.seolemiss.edu General strategies for creating fluorinated pyrazoles exist, but specific applications involving the annulation of a pyrazole ring using this compound as the fluorine source or key building block are not detailed in the available research.

Triazole Derivative Synthesis

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various synthetic pathways starting from hydrazine-containing compounds.

Cyclization Reactions with Carboxylic Acid Derivatives

One general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of monosubstituted hydrazines with carboxylic acids and primary amidines. mdpi.comresearchgate.net Another approach involves the reaction of acylhydrazines. mdpi.com Specific studies on the cyclization reactions of this compound with carboxylic acid derivatives to form triazoles are not described in the located sources.

Schiff Base Intermediates in Triazole Formation

Schiff bases are common intermediates in the synthesis of nitrogen-containing heterocycles. nih.govnih.govnepjol.info In triazole synthesis, a hydrazine can be condensed with an aldehyde to form a hydrazone (a type of Schiff base), which can then undergo further reactions to form the triazole ring. nih.govresearchgate.netresearchgate.net While this is a known synthetic strategy, there is no specific information in the search results on the formation and subsequent cyclization of Schiff bases derived from this compound to yield triazole derivatives.

Other Heterocyclic Systems Derived from this compound

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems beyond those more commonly documented. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an aromatic ring, allows for participation in various cyclization and cyclocondensation reactions. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the hydrazine group and the stability of the resulting heterocyclic products.

One common strategy for the synthesis of nitrogen-containing heterocycles is the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, a classic approach known as the Knorr pyrazole synthesis and related transformations. beilstein-journals.org While specific studies detailing the reaction of this compound with a wide array of dicarbonyl compounds are not extensively available in the reviewed literature, the general reactivity pattern of substituted hydrazines suggests its utility in forming pyrazole derivatives. The reaction typically proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The reaction conditions can be tuned, often employing acidic or basic catalysis, to promote the cyclization process. nih.gov

Similarly, this compound is a potential building block for the synthesis of 1,2,4-triazole derivatives. Various synthetic routes to 1,2,4-triazoles involve the reaction of hydrazines or their derivatives with compounds containing a C-N-C skeleton. For instance, the Einhorn–Brunner reaction involves the condensation of a hydrazine with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. beilstein-journals.orgresearchgate.net Another approach is the Pellizzari reaction, which utilizes the reaction of an acyl hydrazide with an amide. researchgate.net While direct examples with this compound are not prevalent in the literature, its participation in such cyclocondensation reactions can be reasonably expected.

Furthermore, multi-component reactions offer an efficient pathway to complex heterocyclic structures from simple starting materials. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles often involves a four-component reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. nih.gov The use of this compound in such reactions would be expected to yield the corresponding N-(2,4,5-trifluorophenyl)pyranopyrazole derivatives.

The table below summarizes the general synthetic strategies for forming various heterocyclic systems from hydrazines, which are applicable to this compound.

| Heterocyclic System | General Reactants | Key Reaction Type |

|---|---|---|

| Pyrazoles | 1,3-Dicarbonyl compounds | Cyclocondensation (Knorr Synthesis) |

| 1,2,4-Triazoles | Diacylamines (Einhorn–Brunner) or Amides/Acyl hydrazides (Pellizzari) | Cyclocondensation |

| Pyrano[2,3-c]pyrazoles | β-Ketoester, Aldehyde, Malononitrile | Four-component reaction |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-heteroatom bonds. The application of these methodologies to this compound and its derivatives allows for the construction of more complex molecular architectures.

Palladium-Mediated Coupling Pathways

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgnih.gov This reaction is highly versatile and has seen broad application in the synthesis of pharmaceuticals and other functional organic molecules. nih.gov While the direct use of this compound as the amine component in Buchwald-Hartwig reactions is not extensively documented in dedicated studies, the general mechanism and scope of the reaction suggest its feasibility.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, this compound) to the palladium center, deprotonation by a base, and finally, reductive elimination to yield the N-arylhydrazine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.org

The reactivity of hydrazine derivatives in palladium-catalyzed C-N coupling reactions has been demonstrated, with challenges such as the potential for hydrazine to act as a reducing agent for the Pd(II) intermediate and the possibility of multiple arylations on the hydrazine nitrogens. organic-chemistry.org However, with careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, selective monoarylation of hydrazines can be achieved. organic-chemistry.orgthieme-connect.denih.gov For instance, the use of specific Josiphos ligands has been shown to be effective in the palladium-catalyzed coupling of hydrazine with aryl chlorides and bromides at low catalyst loadings. organic-chemistry.org

The following table outlines the key components of a typical Buchwald-Hartwig amination reaction that could be adapted for the N-arylation of this compound.

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of catalytically active Pd(0) |

| Ligand | BINAP, DPPF, XPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the hydrazine for coordination to palladium |

| Aryl Halide/Triflate | Aryl bromides, aryl chlorides, aryl triflates | Electrophilic coupling partner |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Development of Novel Catalytic Systems

While palladium-based systems are the most established for C-N cross-coupling reactions, research into the development of novel catalytic systems using other transition metals is an active area. Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, present a more economical alternative to palladium-catalyzed methods. researchgate.netnih.gov These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. The development of ligands for copper has expanded the scope and improved the efficiency of these reactions, allowing them to proceed under milder conditions. researchgate.net

The application of copper catalysis to the N-arylation of hydrazides has been reported, demonstrating the feasibility of forming C-N bonds with hydrazine derivatives using this methodology. researchgate.netnih.gov While specific examples employing this compound are scarce, the general principles suggest its potential as a substrate in such reactions.

Novel Synthetic Transformations of this compound Derivatives

The derivatization of this compound opens up avenues for novel synthetic transformations, leading to a wider range of complex molecules. A common and versatile derivative is the corresponding hydrazone, formed by the condensation of the hydrazine with an aldehyde or a ketone. nih.gov These (2,4,5-Trifluorophenyl)hydrazones are valuable intermediates for further synthetic manipulations.

The reactivity of hydrazones is diverse. The C=N double bond can undergo addition reactions, and the N-H proton can be removed by a base to generate a nucleophilic species. Furthermore, the aromatic ring can participate in various substitution reactions, although the strong deactivating effect of the three fluorine atoms makes electrophilic aromatic substitution challenging.

One area of interest is the use of (2,4,5-Trifluorophenyl)hydrazones in cycloaddition reactions. For example, hydrazones can react with various dipolarophiles to construct five-membered heterocyclic rings. The specific reaction pathways and the nature of the resulting products would depend on the structure of the hydrazone and the reacting partner.

Furthermore, the N-H bond of the hydrazine moiety in derivatives of this compound can be functionalized. For instance, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl-N'-(2,4,5-trifluorophenyl)hydrazine. These acylated derivatives can then be used in a variety of synthetic transformations, including the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles.

While the exploration of novel synthetic transformations specifically for derivatives of this compound is an area with potential for further research, the known reactivity of hydrazines and their derivatives provides a foundation for predicting potential reaction pathways.

Mechanistic Investigations of Reactions Involving 2,4,5 Trifluorophenyl Hydrazine

Elucidation of Reaction Mechanisms

The reactivity of (2,4,5-Trifluorophenyl)hydrazine is governed by the interplay between the nucleophilic hydrazine (B178648) moiety and the electronic effects of the trifluorinated phenyl ring. The three electron-withdrawing fluorine atoms significantly modulate the electron density on the hydrazine nitrogens, influencing the course and mechanism of its reactions compared to unsubstituted phenylhydrazine (B124118).

Hydrazine-Induced Reduction Pathways

Hydrazine and its derivatives are well-known reducing agents, most notably in the Wolff-Kishner reduction, which converts carbonyl functionalities into methylene (B1212753) groups. wikipedia.orglibretexts.org This reaction proceeds under basic conditions, initiated by the formation of a hydrazone intermediate from the condensation of a ketone or aldehyde with hydrazine. jk-sci.comalfa-chemistry.com Subsequent deprotonation and elimination of dinitrogen gas generate a carbanion, which is then protonated to yield the final alkane product. libretexts.orgpharmaguideline.com

The general mechanism for the Wolff-Kishner reduction is as follows:

Hydrazone Formation: The aldehyde or ketone reacts with hydrazine (or a substituted hydrazine like this compound) to form a hydrazone. jk-sci.com

Deprotonation: A strong base removes a proton from the terminal nitrogen, forming a hydrazone anion. pharmaguideline.com

Rearrangement and N₂ Elimination: This anion undergoes rearrangement, leading to the formation of a carbanion and the thermodynamically favorable expulsion of nitrogen gas (N₂). pharmaguideline.com

Protonation: The carbanion is protonated by a solvent molecule (like water or ethylene (B1197577) glycol) to give the final alkane. jk-sci.com

While this compound can form the requisite hydrazone, the strongly electron-withdrawing nature of the trifluorophenyl group would decrease the basicity and nucleophilicity of the hydrazine nitrogens. This electronic effect could influence the rate of the initial hydrazone formation and the subsequent deprotonation steps. Conversely, the reduction can also target the N-N bond within the hydrazine derivative itself under specific conditions, leading to bond cleavage. aaronchem.com

Role of Hydrazine in Carbon-Hydrogen Bond Cleavage

Carbon-hydrogen (C-H) bond cleavage is a critical step in many organic transformations. In the context of reactions involving this compound, C-H bond cleavage is integral to the tautomerization step preceding the key rearrangement in the Fischer indole (B1671886) synthesis.

After the initial formation of the (2,4,5-trifluorophenyl)hydrazone, an acid or base-catalyzed tautomerization occurs to form the corresponding enehydrazine. mdpi.comwikipedia.org This step involves the removal of a proton from the α-carbon of the aldehyde or ketone moiety, constituting a crucial C-H bond cleavage event.

Mechanism of Enehydrazine Formation (C-H Cleavage):

Step 1: An acid catalyst protonates the imine nitrogen of the hydrazone.

Step 2: A base (which can be the solvent or another species in the reaction mixture) abstracts a proton from the adjacent carbon atom (the α-carbon from the original carbonyl compound).

Step 3: The electrons from the broken C-H bond move to form a C=C double bond, and the electrons from the C=N double bond move to the nitrogen atom, neutralizing its charge and forming the enehydrazine.

This tautomerization is essential as it generates the necessary ene-hydrazine structure required for the subsequent sigmatropic rearrangement. The efficiency of this C-H cleavage can be influenced by the acidity of the α-proton and the reaction conditions.

Detailed Mechanism of Fischer Indole Synthesis (e.g.,jk-sci.comjk-sci.com-Sigmatropic Rearrangement)

The Fischer indole synthesis is a preeminent method for synthesizing indoles and involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction with this compound allows for the preparation of highly functionalized, fluorinated indoles. The generally accepted mechanism, first proposed by Robinson, involves several key steps. mdpi.com

(2,4,5-Trifluorophenyl)hydrazone Formation: The reaction begins with the acid-catalyzed condensation of this compound with a carbonyl compound to form the corresponding (2,4,5-trifluorophenyl)hydrazone. numberanalytics.com

Enehydrazine Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enehydrazine isomer, as described in the previous section. mdpi.com

jk-sci.comjk-sci.com-Sigmatropic Rearrangement: The protonated enehydrazine then undergoes the key step: a jk-sci.comjk-sci.com-sigmatropic rearrangement. This concerted, pericyclic reaction involves the reorganization of six electrons, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond at the ortho position of the trifluorophenyl ring. wikipedia.orgbyjus.com This step disrupts the aromaticity of the benzene (B151609) ring and forms a di-imine intermediate.

Rearomatization: A proton is lost from the former ortho position, leading to the rearomatization of the six-membered ring to form an amino-imine intermediate.

Cyclization and Elimination: The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered ring (an aminal). mdpi.com Finally, under acidic catalysis, a molecule of ammonia (B1221849) is eliminated, and a final proton loss generates the aromatic indole ring. wikipedia.org

The presence of three electron-withdrawing fluorine atoms on the phenyl ring makes the N-N bond in the corresponding enehydrazine intermediate weaker, which can influence the energetics of the jk-sci.comjk-sci.com-sigmatropic rearrangement. nih.gov

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates, rate-determining steps, and the influence of various parameters, which is essential for reaction optimization.

Rate-Determining Steps and Reaction Orders

Rate = k [Enehydrazine Intermediate]

Where k is the rate constant for the rearrangement step. Since the enehydrazine is an intermediate formed from the hydrazone, its concentration depends on the rates of the preceding equilibrium steps. The kinetics of hydrazone formation itself can be complex and pH-dependent, but often exhibit second-order behavior. amazonaws.com

Influence of Reaction Parameters on Kinetics

Several factors can significantly influence the rate of reactions involving this compound.

| Parameter | Influence on Kinetics |

| Acid Catalyst | The Fischer indole synthesis is acid-catalyzed (both Brønsted and Lewis acids are effective). mdpi.comwikipedia.org The catalyst protonates the hydrazone, facilitating both the tautomerization to the enehydrazine and the subsequent jk-sci.comjk-sci.com-sigmatropic rearrangement. The reaction rate is therefore highly dependent on the type and concentration of the acid. |

| Substituents | The electronic nature of substituents on the phenylhydrazine ring has a pronounced effect. The three electron-withdrawing fluorine atoms in this compound decrease the nucleophilicity of the hydrazine, which can slow the initial rate of hydrazone formation. However, these groups also weaken the N-N bond in the enehydrazine intermediate, which can affect the activation energy of the rate-determining rearrangement step. nih.gov Studies on meta-substituted phenylhydrazines show that electron-withdrawing groups can influence the regioselectivity of the cyclization. rsc.org |

| Solvent | The choice of solvent can impact reaction rates by stabilizing or destabilizing intermediates and transition states. numberanalytics.com Polar solvents may facilitate steps involving charged intermediates. For the Wolff-Kishner reduction, high-boiling polar solvents like ethylene glycol are typically required to reach the necessary temperatures for the reaction to proceed at a reasonable rate. jk-sci.comalfa-chemistry.com |

| Temperature | Reaction rates are generally sensitive to temperature. The Fischer indole synthesis and the Wolff-Kishner reduction often require elevated temperatures to overcome the activation energy barriers, particularly for the rearrangement and elimination steps. jk-sci.comnumberanalytics.com The Huang-Minlon modification of the Wolff-Kishner reduction, for example, involves increasing the temperature to ~200°C to shorten reaction times. jk-sci.com |

Isotopic Labeling Approaches in Mechanistic Studies

Isotopic labeling is a powerful and definitive technique for elucidating the intricate mechanisms of chemical reactions involving this compound. By selectively replacing specific atoms within the molecule with their heavier, stable isotopes (such as deuterium (B1214612), carbon-13, or nitrogen-15), researchers can trace the fate of these atoms throughout a reaction sequence. This approach provides invaluable insights into bond-forming and bond-breaking steps, the nature of intermediates, and the occurrence of molecular rearrangements. While specific studies on this compound are not extensively documented in publicly available literature, the principles of isotopic labeling can be applied to understand its reactivity, particularly in well-known reactions of phenylhydrazines, such as the Fischer indole synthesis.

The Fischer indole synthesis, a cornerstone reaction for this class of compounds, transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole heterocycle under acidic conditions. wikipedia.orgyoutube.com Isotopic labeling studies have been instrumental in confirming the multi-step mechanism of this transformation. wikipedia.org

The generally accepted mechanism proceeds through several key stages:

Formation of a phenylhydrazone.

Tautomerization to an enamine or 'ene-hydrazine'.

A nih.govnih.gov-sigmatropic rearrangement.

Cyclization and subsequent elimination of ammonia to form the aromatic indole. wikipedia.orgyoutube.com

Nitrogen-15 (¹⁵N) Labeling

Nitrogen-15 labeling is particularly insightful for tracking the two nitrogen atoms of the hydrazine moiety. In the context of the Fischer indole synthesis, labeling one of the nitrogen atoms of this compound allows for the definitive determination of which nitrogen is incorporated into the final indole ring and which is eliminated as ammonia.

| Labeled Atom | Expected Observation in Fischer Indole Synthesis | Mechanistic Insight |

| Aryl Nitrogen (Nα) | The ¹⁵N label is retained within the indole ring. | Confirms that the Nα of the hydrazine is the nitrogen atom that becomes part of the heterocyclic ring of the indole product. wikipedia.org |

| Terminal Nitrogen (Nβ) | The ¹⁵N label is found in the eliminated ammonia. | Demonstrates that the Nβ of the hydrazine is expelled during the final aromatization step of the reaction. |

This table illustrates the expected outcomes of a ¹⁵N labeling experiment in the Fischer indole synthesis involving this compound.

Deuterium (²H) Labeling and Kinetic Isotope Effects

Deuterium labeling can be employed to probe rate-determining steps and proton transfer events. By replacing a hydrogen atom with deuterium at a specific position, one can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled compound to that of the labeled compound (kH/kD). A significant primary KIE (typically > 2) indicates that the C-H (or N-H, O-H) bond to the labeled position is being broken in the rate-determining step of the reaction.

In the Fischer indole synthesis, deuterium labeling at various positions of the (2,4,5-Trifluorophenyl)hydrazone intermediate could provide critical data.

| Deuterium Label Position | Potential Mechanistic Insight |

| N-H of the hydrazine | A KIE would suggest that protonation or deprotonation of this nitrogen is involved in the rate-limiting step. |

| α-carbon of the carbonyl moiety | A significant KIE would imply that the tautomerization from the hydrazone to the ene-hydrazine, which involves the removal of a proton from this position, is the rate-determining step. |

This table outlines potential applications of deuterium labeling to investigate the rate-determining steps in reactions of this compound.

Carbon-13 (¹³C) Labeling

Carbon-13 labeling of the carbonyl partner in the Fischer indole synthesis can be used to trace the carbon backbone during the formation of the indole. This is particularly useful for confirming the new carbon-carbon bond formed during the nih.govnih.gov-sigmatropic rearrangement.

| Labeled Position | Expected Observation in Fischer Indole Synthesis | Mechanistic Insight | | :--- | :--- | | Carbonyl Carbon | This labeled carbon becomes the C3 atom of the indole ring. | Provides direct evidence for the bond formation between the ortho-carbon of the phenyl ring and the carbonyl carbon during the sigmatropic rearrangement. | | α-Carbon of the Carbonyl | This labeled carbon becomes the C2 atom of the indole ring. | Confirms the connectivity of the final heterocyclic product. |

This table shows the expected fate of ¹³C labels from the carbonyl reactant in the Fischer indole synthesis with this compound.

While the direct application of these isotopic labeling studies on this compound awaits detailed investigation, the established methodologies used for other phenylhydrazines provide a robust framework for elucidating its reaction mechanisms with a high degree of certainty. The electron-withdrawing nature of the fluorine atoms in this compound is known to influence reaction rates, and isotopic labeling could further clarify the electronic effects on specific steps of complex reaction pathways. youtube.com

Spectroscopic and Structural Elucidation of 2,4,5 Trifluorophenyl Hydrazine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The FT-IR and IR spectra of (2,4,5-Trifluorophenyl)hydrazine and its derivatives exhibit several characteristic absorption bands that confirm their structural features.

Key vibrational frequencies for this compound include:

N-H Stretching: The N-H stretching vibrations of the hydrazine (B178648) group typically appear in the region of 3400-3180 cm⁻¹. Specifically, asymmetric and symmetric N-H stretches are observed between 3300–3400 cm⁻¹ and 3180–3250 cm⁻¹, respectively.

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the trifluorinated phenyl ring are found in the 1280–1220 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations are typically observed in the 1380–1350 cm⁻¹ region.

C=N Stretching: In hydrazone derivatives of this compound, the C=N stretching vibration is a key indicator of their formation, with peaks appearing in the 1690-1590 cm⁻¹ range. researchgate.net

These characteristic peaks are instrumental in confirming the presence of the trifluorophenyl and hydrazine moieties within the molecule. For instance, the FT-IR spectrum of a hydrazone derivative would show the appearance of a C=N stretching band and the disappearance or shifting of the N-H bending vibration of the parent hydrazine. researchgate.net

Table 1: Characteristic FT-IR/IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydrazine (-NHNH₂) | N-H Asymmetric Stretch | 3300–3400 | |

| N-H Symmetric Stretch | 3180–3250 | ||

| Aromatic Ring | C-F Stretch | 1220–1280 | |

| Hydrazine Linkage | C-N Stretch | 1350–1380 | |

| Hydrazone (-N=CH-) | C=N Stretch | 1597-1614 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of this compound, the protons of the hydrazine group and the aromatic ring give rise to distinct signals.

Hydrazine Protons: The protons of the -NH and -NH₂ groups typically appear as broad singlets due to hydrogen bonding and quadrupole effects of the nitrogen atoms. For this compound, these protons resonate in the range of δ 3.8–4.2 ppm.

Aromatic Protons: The protons on the trifluorinated phenyl ring appear as a doublet of doublets in the region of δ 6.9–7.3 ppm, with the splitting pattern arising from coupling with adjacent fluorine atoms.

In derivatives such as hydrazones, the formation of the C=N bond leads to a downfield shift of the methine proton (-N=CH-), which can be observed in the ¹H NMR spectrum. For example, in some hydrazone derivatives, this proton signal appears around δ 8.0 ppm. nih.gov

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For this compound, the key ¹³C NMR signals are:

C-N Carbon: The carbon atom directly attached to the hydrazine group resonates in the downfield region, typically between δ 145–150 ppm.

Fluorinated Carbons: The carbon atoms bonded to fluorine atoms also appear downfield, in the range of δ 160–165 ppm, due to the high electronegativity of fluorine.

The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of signals for each unique carbon atom in the molecule. libretexts.org

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Hydrazine (-NHNH₂) | 3.8–4.2 (broad singlet) | |

| Aromatic (C-H) | 6.9–7.3 (doublet of doublets) | ||

| ¹³C | C-N | 145–150 | |

| C-F | 160–165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (162.11 g/mol ). A common observation is the protonated molecular ion peak ([M+H]⁺) at m/z 162.04.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound include:

Loss of NH₂: A fragment ion resulting from the loss of the amino group (NH₂) would be observed at m/z 145.03.

Cleavage of the C-N bond: Cleavage of the bond between the phenyl ring and the hydrazine group would lead to the formation of a trifluorophenyl cation (C₆H₃F₃⁺) at m/z 119.02.

The fragmentation patterns of derivatives will show characteristic losses related to the derivatizing group, aiding in their structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the molecule in solution or as a mull, X-ray crystallography offers a definitive determination of the three-dimensional structure of a compound in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental data on their elemental composition. This method is crucial for confirming the stoichiometry of synthesized molecules by comparing the experimentally determined percentages of constituent elements (typically carbon, hydrogen, and nitrogen) with the theoretically calculated values based on the proposed molecular formula. The close agreement between the found and calculated values serves as a primary validation of the compound's purity and structural integrity.

In the study of this compound and its derivatives, particularly Schiff bases and other heterocyclic compounds, elemental analysis is routinely employed to corroborate the successful synthesis and purification of the target molecules. nih.gov The data generated from this analysis are indispensable for affirming that the intended chemical transformation has occurred and that the isolated product possesses the correct empirical formula.

Detailed Research Findings

The scientific literature presents numerous examples where elemental analysis has been pivotal in the structural elucidation of derivatives of fluorinated phenylhydrazines. For instance, in the synthesis of novel Schiff bases derived from pentafluorophenyl-hydrazine, elemental analysis was a key characterization method alongside spectroscopic techniques like NMR and IR. nih.gov Similarly, the synthesis of various hydrazone Schiff bases relies on elemental analysis to confirm the condensation reaction between the hydrazine and a carbonyl compound has proceeded as expected. researchgate.net

The following table summarizes representative elemental analysis data for a selection of compounds derived from or related to substituted phenylhydrazines, as reported in various research articles. This data highlights the typical level of agreement between the calculated and found elemental percentages that is considered acceptable for structural confirmation.

Table 1: Elemental Analysis Data for this compound Derivatives and Related Compounds

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| (S)-1-(2,4-Dichlorophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₀H₆Cl₂F₃N₃O | C | 38.49 | 38.72 | nih.gov |

| H | 1.94 | 2.19 | nih.gov | ||

| N | 13.47 | 13.54 | nih.gov | ||

| (S)-1-(4-Cyanophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₁H₇F₃N₄O | C | 49.26 | 49.36 | nih.gov |

| H | 2.63 | 2.89 | nih.gov | ||

| N | 20.89 | 20.61 | nih.gov | ||

| (S)-5-Benzyl-1-(4-nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | C₁₇H₁₄F₃N₃O₂ | C | 58.45 | 58.23 | nih.gov |

| H | 4.04 | 4.12 | nih.gov | ||

| N | 12.03 | 12.20 | nih.gov | ||

| Salicylaldehyde-2,4-dinitrophenylhydrazone | C₁₃H₁₀N₄O₅ | C | 51.65 | 51.65 | researchgate.net |

| H | 3.30 | 3.80 | researchgate.net | ||

| N | 18.54 | 18.00 | researchgate.net | ||

| Pyridine-2-carbaldehyde-2,4-dinitrophenylhydrazone | C₁₂H₉N₅O₄ | C | 50.17 | 50.00 | researchgate.net |

| H | 3.13 | 3.30 | researchgate.net | ||

| N | 24.40 | 24.80 | researchgate.net | ||

| 2-Aminobenzophenone-2,4-dinitrophenylhydrazone | C₁₉H₁₅N₅O₄ | C | 60.47 | 60.40 | researchgate.net |

| H | 4.01 | 3.96 | researchgate.net | ||

| N | 18.56 | 18.40 | researchgate.net | ||

| [1-(3-chlorobenzoyl)-1H-benzo[d]imidazol-2-yl]-(4-chlorophenyl)methanone | C₁₉H₁₇Cl₂N₃O₂Zn | C | 50.08 | 49.88 | nih.gov |

| H | 3.76 | 3.65 | nih.gov |

The data presented in Table 1 demonstrates the precision of elemental analysis. The close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of the respective compounds. Discrepancies are generally within the acceptable error margin for the technique, typically ±0.4%. This analytical method, when used in conjunction with spectroscopic data, provides a comprehensive and definitive characterization of newly synthesized chemical entities.

Computational Chemistry and Theoretical Studies on 2,4,5 Trifluorophenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of hydrazine (B178648) derivatives. These methods allow for a detailed exploration of molecular characteristics that are otherwise difficult to obtain.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules like (2,4,5-Trifluorophenyl)hydrazine. imist.maimist.ma This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic parameters. imist.ma For instance, DFT has been employed to calculate the activation energies for reactions involving this compound, such as hydrazine-mediated cyclizations.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. This methodology is crucial for understanding electronic transitions, such as those observed in UV-Visible spectroscopy, and for predicting the absorption spectra of compounds.

Selection of Basis Sets and Functionals for Accurate Modeling

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For hydrazine derivatives, a common and effective combination is the B3LYP functional with Pople-style basis sets. imist.maimist.ma

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it often provides reliable results for organic molecules. imist.ma

Basis Sets: The 6-31G(d,p) and 6-311G(d,p) basis sets are frequently employed for geometry optimization and electronic property calculations of similar hydrazine compounds. imist.ma The inclusion of polarization functions (d,p) is important for accurately describing the bonding environment, especially around heteroatoms like nitrogen and fluorine. For more precise energy calculations or studies of anions and weak interactions, diffuse functions may be added, as seen in the 6-311++G(d,p) basis set.

The selection of these components is a critical step in ensuring the computational model accurately reflects the real-world chemical system.

Molecular Geometry and Electronic Structure Analysis

Theoretical calculations provide fundamental insights into the three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule.

Optimized Geometries and Conformational Preferences

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For molecules with rotatable bonds, such as the C-N bond in phenylhydrazines, a conformational analysis can be performed to identify the most stable rotational isomers (rotamers) and the energy barriers between them. The geometry optimization of hydrazine derivatives is typically performed using DFT methods like B3LYP with a basis set such as 6-31G(d,p). imist.maimist.ma

Electronic Density Distributions, HOMO-LUMO Energies, and Molecular Orbitals

The electronic structure of a molecule governs its reactivity. Key aspects of this structure that are routinely analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. imist.ma The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. imist.ma A smaller gap generally suggests higher reactivity. For substituted phenylpyridine derivatives, fluorine substituents have been shown to lower the HOMO energy level.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 1: Key Computational Analyses and Their Significance

| Analysis Type | Description | Significance |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy three-dimensional arrangement of atoms. | Provides the most stable structure, bond lengths, and bond angles. |

| HOMO-LUMO Analysis | Determination of the energies and shapes of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Helps predict chemical reactivity, stability, and sites of electron transfer. imist.ma |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. imist.ma |

| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactive sites. |

Analysis of Global and Local Chemical Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. imist.ma These descriptors, based on conceptual DFT, provide a framework for understanding and predicting reactivity.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to changes in its electron distribution. A harder molecule is generally less reactive. imist.ma

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons.

Reactivity and Pathway Predictions

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. By modeling reaction mechanisms, researchers can elucidate the most probable pathways for its transformations. The presence of the electron-withdrawing 2,4,5-trifluorophenyl group significantly modulates the electron density on the hydrazine moiety compared to unsubstituted hydrazine, influencing its nucleophilicity and reactivity in various reactions.

Common reactions involving hydrazines include condensations with carbonyl compounds to form hydrazones, a key step in the Wolff-Kishner reduction. libretexts.org For this compound, this would involve the nucleophilic attack of the terminal nitrogen atom on the electrophilic carbonyl carbon. Theoretical models can map the potential energy surface of this reaction, identifying the intermediates and transition states involved.

Transition State Characterization and Activation Energy Calculations

A critical aspect of predicting reaction kinetics is the characterization of transition states (TS) and the calculation of the associated activation energy (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to proceed and is a key determinant of the reaction rate. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate the geometry of transition states and calculate their energies. nih.govresearchgate.net For instance, in the reaction of this compound with a simple aldehyde like formaldehyde, a computational study would model the approach of the reactants, the formation of the C-N bond, and the subsequent dehydration steps. The highest point on the energy profile along this reaction coordinate corresponds to the transition state.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction Pathway Note: The following data are hypothetical and serve to illustrate the results of typical DFT calculations. They are not experimental values.

| Reaction Step | Reactants | Transition State | Product | Activation Energy (Ea) (kcal/mol) |

| 1 | This compound + Formaldehyde | [TS1: C-N bond formation] | Hemi-aminal Intermediate | 10 - 15 |

| 2 | Hemi-aminal Intermediate | [TS2: Water elimination] | (2,4,5-Trifluorophenyl)hydrazone | 20 - 25 |

These calculations help chemists understand which steps are rate-limiting and how modifications to the molecular structure—such as the fluorine substitution pattern—might alter the reaction rate.

Reaction Enthalpies and Thermodynamic Feasibility

A key thermodynamic parameter for hydrazines is the N-N bond dissociation enthalpy (BDE), which is the energy required to break the bond between the two nitrogen atoms. znaturforsch.com DFT and higher-level methods like G2MP2 have been used to calculate the BDE for hydrazine and its methylated derivatives. znaturforsch.com The electron-withdrawing nature of the trifluorophenyl group in this compound is expected to influence its N-N BDE compared to the parent hydrazine molecule.

Many reactions of hydrazines are driven by the formation of highly stable products, such as dinitrogen gas (N₂). libretexts.org The large positive enthalpy of formation of the N≡N triple bond makes its formation a strong thermodynamic driving force. For example, the decomposition of hydrazine derivatives can lead to the release of N₂, a process whose thermodynamic favorability can be readily assessed through computational calculations.

Table 2: Comparison of Calculated N-N Bond Dissociation Enthalpies (BDE) Note: The value for this compound is a hypothetical estimate for illustrative purposes.

| Compound | Method | Calculated N-N BDE (kcal/mol) | Reference |

| Hydrazine (H₂N-NH₂) | G2MP2 | 60.1 | znaturforsch.com |

| This compound | DFT (Hypothetical) | 55 - 65 | - |

The standard enthalpy of formation for liquid hydrazine is +50.63 kJ/mol, indicating it is an endothermic compound. nist.gov Theoretical calculations can similarly derive the enthalpy of formation for derivatives like this compound, which is crucial for assessing its energetic properties.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the interactions between molecules are fundamental to the chemical and physical properties of a compound. Computational studies provide deep insights into these aspects at the atomic level.

Conformational Analysis

This compound possesses several rotatable bonds, leading to different possible conformations (spatial arrangements of atoms). The most significant are the rotations around the C(aryl)−N bond and the N−N bond.

The parent hydrazine molecule is known to exist in different conformations, including gauche, anti, and eclipsed, with the gauche conformer being the most stable due to favorable electronic interactions. For this compound, the analysis is more complex. The orientation of the -NHNH₂ group relative to the trifluorophenyl ring must be considered. Steric hindrance between the -NH₂ group and the fluorine atom at the 2-position of the phenyl ring will influence the preferred rotational angle. Furthermore, the possibility of an intramolecular hydrogen bond between a hydrazine proton and the ortho-fluorine atom could stabilize certain conformations. DFT calculations are ideal for determining the geometries and relative energies of these conformers.

Table 3: Plausible Low-Energy Conformers of this compound Note: Relative stability is a qualitative prediction based on general chemical principles.

| Conformer Description | Key Dihedral Angles (C-C-N-N, C-N-N-H) | Predicted Relative Stability | Rationale |

| Gauche-Planar | ~0° or ~180° (planar with ring) | Likely stable | Minimizes some steric interactions, potential for π-conjugation. |

| Gauche-Ortho-F-Interactive | Twisted C-N bond, N-H pointing to F | Potentially most stable | Possibility of stabilizing intramolecular N-H···F hydrogen bond. |

| Gauche-Twisted | ~90° (perpendicular to ring) | Less stable | Increased steric hindrance with ortho-substituents. |

Intermolecular Interactions

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. These interactions are crucial in crystal engineering, as they dictate the crystal packing and, consequently, the material's physical properties. rsc.orgexlibrisgroup.com

The hydrazine moiety is a potent hydrogen bond donor (N-H) and a weaker acceptor (the lone pair on N). Therefore, strong intermolecular N-H···N hydrogen bonds are expected to be a dominant feature in its crystal structure. Additionally, the fluorine atoms can act as weak hydrogen bond acceptors, leading to C-H···F interactions. nih.gov

Table 4: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Strength | Role in Crystal Packing |

| Hydrogen Bond | N-H | N | Strong | Primary driver of supramolecular synthons. |

| Hydrogen Bond | C(aryl)-H | F | Weak | Directional interactions contributing to the 3D network. |

| Hydrogen Bond | N-H | F | Weak to Moderate | Can compete with N-H···N bonds, influencing packing motifs. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak to Moderate | Contributes to packing efficiency, often in offset arrangements. |

Understanding these interactions through computational modeling is essential for predicting the crystal structure and properties of this compound and for designing new materials based on its molecular scaffold.

Industrial and Scalable Synthesis Considerations for 2,4,5 Trifluorophenyl Hydrazine

Process Intensification and Efficiency

Process intensification, a key principle of green chemistry and engineering, aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry has emerged as a powerful tool for achieving these goals in the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netcitedrive.comresearchgate.net

Kilogram-Scale Production in Continuous Microreactors

The transition from laboratory-scale synthesis to kilogram-scale production presents numerous challenges, including heat and mass transfer limitations, which can impact reaction yield and purity. Continuous microreactors, with their high surface-area-to-volume ratio, offer a solution to these challenges by enabling precise control over reaction parameters.

While specific data on the kilogram-scale production of (2,4,5-Trifluorophenyl)hydrazine in microreactors is proprietary, the feasibility of such a process is strongly supported by analogous syntheses. For instance, the kilogram-scale continuous synthesis of 2,4,5-trifluorobromobenzene from 2,4,5-trifluoroaniline (B1295084) has been successfully demonstrated. researchgate.net This process utilizes a microreactor system to handle the thermally unstable 2,4,5-trifluorophenyl diazonium salt intermediate, achieving high throughput and yield. researchgate.net Such a setup can be adapted for the synthesis of the target hydrazine (B178648), with the potential for producing multiple kilograms of the product per day. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Phenylhydrazine (B124118) Derivatives

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | Several hours | ≤ 20 minutes | patsnap.com |

| Product Purity | Variable, requires extensive purification | ≥ 99% | patsnap.com |

| Production Scale | Limited by reactor size and safety concerns | Kilogram-scale and beyond | researchgate.netresearchgate.net |

| Process Control | Challenging for exothermic reactions | Precise temperature and mixing control | researchgate.net |

Improved Yields and Selectivity in Flow Systems